

# Enantioselective Synthesis of (S)-1-Boc-3-hydroxypiperidine: Application Notes and Protocols

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## Compound of Interest

Compound Name: **3-Hydroxypiperidine**

Cat. No.: **B146073**

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(S)-1-Boc-3-hydroxypiperidine is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, used in the treatment of B-cell malignancies.[1][2][3] The stereochemistry at the C3 position of the piperidine ring is crucial for its biological activity. This document provides detailed application notes and protocols for the enantioselective synthesis of this valuable building block, focusing on highly efficient enzymatic methods.

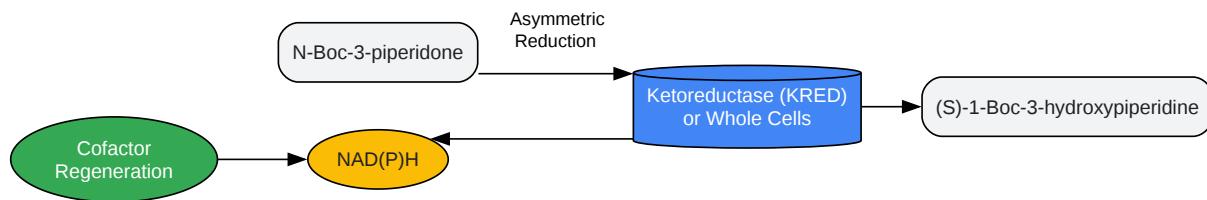
## Introduction

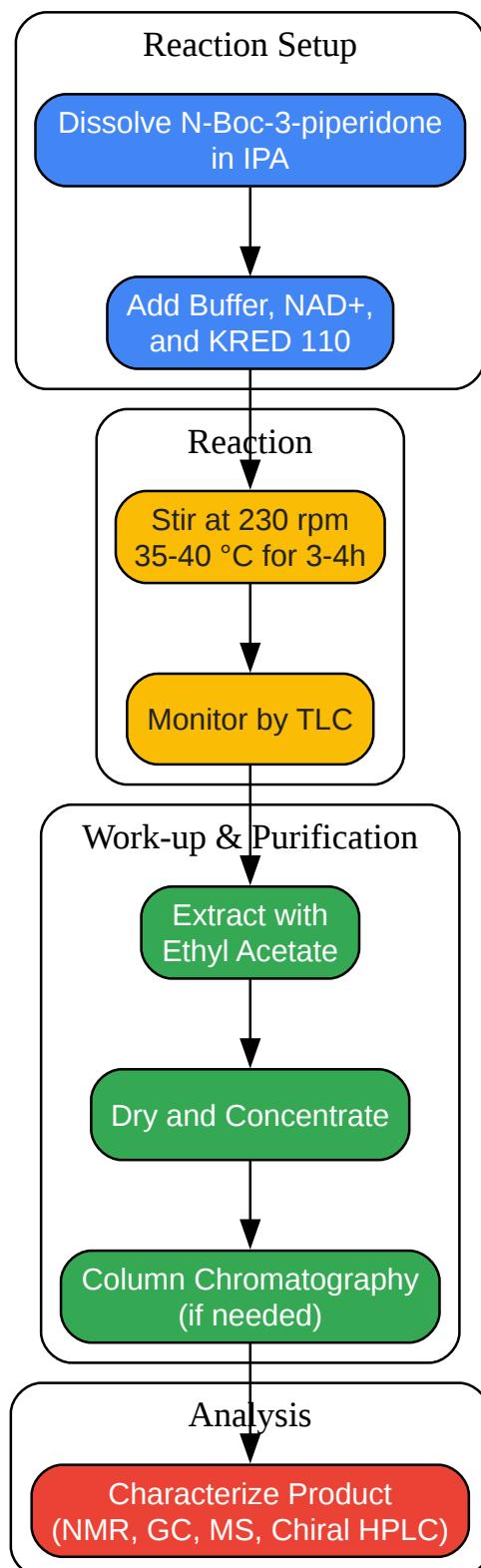
Traditional chemical synthesis of (S)-1-Boc-3-hydroxypiperidine often involves the resolution of a racemic mixture of 1-Boc-3-hydroxypiperidine using chiral resolving agents like L-camphorsulfonic acid.[4] However, this method is limited by a theoretical maximum yield of 50% and can be cost-intensive.[2][4] Asymmetric chemical synthesis routes can be lengthy and also result in low overall yields.[2]

In contrast, biocatalytic methods, particularly the asymmetric reduction of the prochiral ketone N-Boc-3-piperidone, offer a more efficient, environmentally friendly, and highly selective alternative.[2] These methods utilize enzymes such as ketoreductases (KREDs) or whole-cell systems like Baker's yeast, which can achieve high yields and exceptional enantioselectivity under mild reaction conditions.[4][5]

## Synthesis Overview

The primary biocatalytic approach involves the enantioselective reduction of N-Boc-3-piperidone to **(S)-1-Boc-3-hydroxypiperidine**. This transformation can be accomplished using isolated ketoreductase enzymes with a cofactor regeneration system or by employing whole microbial cells.



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